molecular formula C11H14ClNO3 B8352089 2-Chloro-6[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine

2-Chloro-6[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine

Cat. No.: B8352089
M. Wt: 243.68 g/mol
InChI Key: KDYXMXOSCNDUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-chloro-6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine

InChI

InChI=1S/C11H14ClNO3/c1-11(2)15-7-8(16-11)6-14-10-5-3-4-9(12)13-10/h3-5,8H,6-7H2,1-2H3

InChI Key

KDYXMXOSCNDUIV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=NC(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-hydroxypyridine (0.58 g, 4.50 mmol) and 2,2-dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate (1.29 g, 4.50 mmol) in DMF (10 mL) was added cesium carbonate (2.97 g, 9.00 mmol). The reaction mixture was stirred at 85° C. for 18 h, and then partitioned between EtOAc (50 mL) and water (50 mL). The organic fraction was separated, washed with water (2×50 mL), then brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (1.03 g, 94%) as an off-white solid that was used without further purification. δH (DMSO-d6) 7.78 (1H, dd, J 8.1 and 7.5 Hz), 7.11 (1H, dd, J 7.5 and 0.6 Hz), 6.86 (1H, dd, J 8.1 and 0.6 Hz), 4.45-4.35 (1H, m), 4.33-4.18 (2H, m), 4.11-4.01 (1H, m), 3.77 (1H, dd, J 8.5 and 6.2 Hz), 1.34 (3H, s), 1.29 (3H, s). LCMS (ES+) 244.1 (M+H)+, RT 3.63 minutes (Method 1).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

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